molecular formula C10H6ClF6NO2 B8648755 4-Chloro-2,6-bis-trifluoromethyl-nicotinic acid ethyl ester

4-Chloro-2,6-bis-trifluoromethyl-nicotinic acid ethyl ester

Cat. No. B8648755
M. Wt: 321.60 g/mol
InChI Key: CXDQYPGPUDLVEO-UHFFFAOYSA-N
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Patent
US04698093

Procedure details

A 500 ml round bottom flask equipped with nitrogen inlet and magnetic stirrer is charged with 40 g (0.132 mol) of product from Example 2 and 24.97 g (0.233 mol) of 2,6-lutidine. To this is slowly added (exothermic) 185 ml (1.98 mol) of phosphorous oxychloride. The flask is fitted with a condenser and the mixture is heated to reflux. After refluxing for 18 hours the material is cooled, concentrated, and the mixture was poured into 150 g of ice slowly. The ice mixture was then poured into 200 ml of 10% HCl (aqueous) and extracted twice with ether. The combined ether layers were washed with 10% NaOH (aqueous), dried (MgSO4), and concentrated in vacuo affording a black oil. The residue was kugelrohr distilled at 67 Pa. The earlier fraction (pot temperature 50° C.) was discarded. The later fraction (pot temperature 85° C.) afforded 25.15 g (60%) of product, nD25 1.4185. Anal. Calc'd. for C10H6Cl1F6N1O2 : C, 37.35; H, 1.88; N, 4.36. Found: C, 37.51; H, 1.74; N, 4.23.
Quantity
40 g
Type
reactant
Reaction Step One
Quantity
24.97 g
Type
reactant
Reaction Step One
Quantity
185 mL
Type
reactant
Reaction Step Two
Yield
60%

Identifiers

REACTION_CXSMILES
[F:1][C:2]([F:20])([F:19])[C:3]1[C:8]([C:9]([O:11][CH2:12][CH3:13])=[O:10])=[C:7](O)[CH:6]=[C:5]([C:15]([F:18])([F:17])[F:16])[N:4]=1.N1C(C)=CC=CC=1C.P(Cl)(Cl)([Cl:31])=O>>[F:1][C:2]([F:20])([F:19])[C:3]1[C:8]([C:9]([O:11][CH2:12][CH3:13])=[O:10])=[C:7]([Cl:31])[CH:6]=[C:5]([C:15]([F:18])([F:17])[F:16])[N:4]=1

Inputs

Step One
Name
Quantity
40 g
Type
reactant
Smiles
FC(C1=NC(=CC(=C1C(=O)OCC)O)C(F)(F)F)(F)F
Name
Quantity
24.97 g
Type
reactant
Smiles
N1=C(C=CC=C1C)C
Step Two
Name
Quantity
185 mL
Type
reactant
Smiles
P(=O)(Cl)(Cl)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
A 500 ml round bottom flask equipped with nitrogen inlet and magnetic stirrer
CUSTOM
Type
CUSTOM
Details
The flask is fitted with a condenser
TEMPERATURE
Type
TEMPERATURE
Details
the mixture is heated to reflux
TEMPERATURE
Type
TEMPERATURE
Details
After refluxing for 18 hours the material
Duration
18 h
TEMPERATURE
Type
TEMPERATURE
Details
is cooled
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
ADDITION
Type
ADDITION
Details
the mixture was poured into 150 g of ice slowly
ADDITION
Type
ADDITION
Details
The ice mixture was then poured into 200 ml of 10% HCl (aqueous)
EXTRACTION
Type
EXTRACTION
Details
extracted twice with ether
WASH
Type
WASH
Details
The combined ether layers were washed with 10% NaOH (aqueous)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (MgSO4)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
affording a black oil
DISTILLATION
Type
DISTILLATION
Details
The residue was kugelrohr distilled at 67 Pa
CUSTOM
Type
CUSTOM
Details
The earlier fraction (pot temperature 50° C.)

Outcomes

Product
Name
Type
product
Smiles
FC(C1=NC(=CC(=C1C(=O)OCC)Cl)C(F)(F)F)(F)F
Measurements
Type Value Analysis
AMOUNT: MASS 25.15 g
YIELD: PERCENTYIELD 60%
YIELD: CALCULATEDPERCENTYIELD 59.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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